molecular formula C9H20ClN B6222826 2-(3,3-dimethylcyclopentyl)ethan-1-amine hydrochloride CAS No. 2758003-22-2

2-(3,3-dimethylcyclopentyl)ethan-1-amine hydrochloride

Cat. No. B6222826
CAS RN: 2758003-22-2
M. Wt: 177.7
InChI Key:
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Description

2-(3,3-dimethylcyclopentyl)ethan-1-amine hydrochloride, also known as 2-DMC or 2-Dimethylcyclopentyl-1-amine hydrochloride, is an organic compound with a unique chemical structure. It is an analog of the neurotransmitter dopamine, and has been studied for its potential therapeutic applications in the treatment of various neurological disorders. It is a white, water-soluble, crystalline solid with a melting point of 175-176 degrees Celsius.

Scientific Research Applications

2-(3,3-dimethylcyclopentyl)ethan-1-amine hydrochloride has been studied extensively in laboratory settings for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to possess neuroprotective, anti-inflammatory, and antidepressant properties. In animal studies, this compound has been found to reduce symptoms of Parkinson’s disease, improve cognitive performance, and reduce anxiety. It has also been studied for its potential to reduce the symptoms of Alzheimer’s disease and Huntington’s disease.

Mechanism of Action

The exact mechanism of action of 2-(3,3-dimethylcyclopentyl)ethan-1-amine hydrochloride is still not fully understood. However, it is believed to act as an agonist of the dopamine D2 receptor, which is involved in the regulation of motor function and cognitive processes. It is also believed to modulate the release of glutamate, an excitatory neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce levels of inflammatory cytokines and increase levels of anti-inflammatory cytokines. It has also been found to increase levels of dopamine in the brain, which is thought to be responsible for its antidepressant and neuroprotective effects. Furthermore, it has been found to increase levels of N-acetylaspartate, a marker of neuronal integrity, in the hippocampus.

Advantages and Limitations for Lab Experiments

The major advantages of using 2-(3,3-dimethylcyclopentyl)ethan-1-amine hydrochloride in laboratory experiments are its low toxicity and its water solubility. It is also relatively easy to synthesize, which makes it an attractive option for research purposes. However, it should be noted that this compound is still a relatively new compound, and its effects on humans are still not fully understood. Therefore, it should be used with caution in laboratory experiments.

Future Directions

Future research on 2-(3,3-dimethylcyclopentyl)ethan-1-amine hydrochloride should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in humans. Studies should also be conducted to examine the long-term effects of this compound on the brain and other organs. Additionally, further research should be conducted to investigate the potential synergistic effects of combining this compound with other compounds, such as other dopamine agonists or antidepressants. Finally, further research should be conducted to explore the potential of this compound as a therapeutic agent for other neurological disorders, such as autism and schizophrenia.

Synthesis Methods

2-(3,3-dimethylcyclopentyl)ethan-1-amine hydrochloride is synthesized via a two-step process. The first step involves the reaction of 3,3-dimethylcyclopentanol with hydrochloric acid to form 3,3-dimethylcyclopentyl chloride. The second step involves the reaction of 3,3-dimethylcyclopentyl chloride with 1-aminopropane to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,3-dimethylcyclopentyl)ethan-1-amine hydrochloride involves the reaction of 3,3-dimethylcyclopentanone with ethylmagnesium bromide, followed by reductive amination with ammonium chloride to yield the desired product as a hydrochloride salt.", "Starting Materials": [ "3,3-dimethylcyclopentanone", "ethylmagnesium bromide", "ammonium chloride", "hydrochloric acid", "diethyl ether", "sodium sulfate", "magnesium sulfate" ], "Reaction": [ "Step 1: Preparation of ethylmagnesium bromide by adding ethyl bromide dropwise to magnesium turnings in diethyl ether under reflux.", "Step 2: Addition of 3,3-dimethylcyclopentanone to the reaction mixture and stirring for several hours.", "Step 3: Quenching the reaction with hydrochloric acid and extracting the organic layer with diethyl ether.", "Step 4: Drying the organic layer over sodium sulfate and evaporating the solvent to yield the crude amine.", "Step 5: Reductive amination of the crude amine with ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride.", "Step 6: Acidification of the reaction mixture with hydrochloric acid and extraction with diethyl ether.", "Step 7: Drying the organic layer over magnesium sulfate and evaporating the solvent to yield the desired product as a hydrochloride salt." ] }

CAS RN

2758003-22-2

Molecular Formula

C9H20ClN

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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